molecular formula C20H25N3O2S B2580807 5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-07-1

5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2580807
CAS No.: 864860-07-1
M. Wt: 371.5
InChI Key: GRQVDALJVYFTDA-UHFFFAOYSA-N
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Description

5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(3-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-11-7-6-8-12(9-11)17(25)22-18-14(16(21)24)13-10-19(2,3)23-20(4,5)15(13)26-18/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVDALJVYFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique thieno[2,3-c]pyridine structure and has been investigated for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O2_{2}S
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 864860-07-1
  • IUPAC Name : 5,5,7,7-tetramethyl-2-[(3-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide

The compound features multiple methyl groups that enhance its lipophilicity and influence its biological activity. Its thieno[2,3-c]pyridine scaffold is known for various pharmacological properties.

Anticancer Properties

Research has indicated that compounds related to the thieno[2,3-c]pyridine scaffold exhibit antiproliferative effects against various cancer cell lines. Specifically:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism positions it as a potential antitubulin agent in oncology .

Inhibition Studies

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression. These studies provide insights into its binding affinity and interaction dynamics with tubulin and other cellular targets .

Comparative Biological Activity

To better understand the biological activity of this compound in comparison to other analogs within the thieno[2,3-c]pyridine class, a summary table is provided below.

Compound NameMolecular WeightAntiproliferative ActivityMechanism of Action
This compound371.5 g/molYesInhibits tubulin polymerization
Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate464.58 g/molYesInhibits tubulin polymerization
Substituted 4,5,6,7-tetrahydrothieno pyridinesVariesVariableVarious mechanisms

Case Studies

Several studies have documented the efficacy of thieno[2,3-c]pyridine derivatives in preclinical models:

  • Study on Antiproliferative Effects : A study evaluated the effects of various thieno[2,3-c]pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 5,5,7,7-tetramethyl derivatives showed significant growth inhibition in breast and lung cancer cells .
  • Molecular Docking Analysis : Another study utilized molecular docking to explore the binding interactions of these compounds with tubulin. The findings suggested that specific substitutions on the thieno[2,3-c]pyridine core could enhance binding affinity and improve biological activity .

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